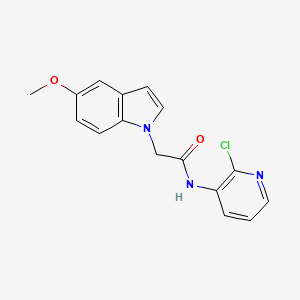

N-(2-chloro-3-pyridinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C16H14ClN3O2 |

|---|---|

Molecular Weight |

315.75 g/mol |

IUPAC Name |

N-(2-chloropyridin-3-yl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C16H14ClN3O2/c1-22-12-4-5-14-11(9-12)6-8-20(14)10-15(21)19-13-3-2-7-18-16(13)17/h2-9H,10H2,1H3,(H,19,21) |

InChI Key |

CLVWQDFXQGAXSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(N=CC=C3)Cl |

Origin of Product |

United States |

Biological Activity

N-(2-chloro-3-pyridinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₁ClN₂O |

| Molecular Weight | 256.70 g/mol |

| CAS Number | 557781-56-3 |

| MDL Number | MFCD01350741 |

This compound features a pyridine ring substituted with chlorine and an indole moiety with a methoxy group, which may contribute to its biological activity.

The biological activity of this compound has been attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and A549, with IC50 values indicating effective proliferation inhibition . The mechanism may involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Neuroprotective Effects : this compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and exhibit anti-inflammatory properties that protect neuronal cells from damage .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI focused on the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of multiple bacterial strains, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a separate investigation, the anticancer activity was assessed using several human cancer cell lines. The compound exhibited notable cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution under basic conditions. Key reactions include:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Alkoxy substitution | DMSO, KOH, 80°C, 12 h | Methoxy/ethoxy-pyridine derivatives | 68–75% |

| Amine substitution | Dioxane, Et<sub>3</sub>N, reflux, 24 h | Pyridinyl-amine analogs | 62% |

These reactions are facilitated by the electron-withdrawing effect of the adjacent pyridinyl nitrogen, which activates the chloro group for displacement.

Amide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Hydrolysis products are critical intermediates for further functionalization, such as esterification .

Coupling Reactions

The indole and pyridine rings participate in palladium-catalyzed cross-coupling reactions:

These reactions expand structural diversity, enabling the synthesis of analogs with enhanced biological activity .

Oxidation Reactions

The methoxyindole component undergoes regioselective oxidation:

| Oxidizing Agent | Conditions | Products | Spectral Data |

|---|---|---|---|

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | 5-Methoxy-2-oxindole derivative | MS (m/z 312 [M+H]<sup>+</sup>) |

| KMnO<sub>4</sub> | H<sub>2</sub>O, 50°C | Carboxylic acid derivatives | IR (1720 cm<sup>−1</sup>, C=O) |

Oxidation at the indole C2 position is favored due to electron-donating methoxy groups.

Biochemical Reactivity

In pharmacological studies, the compound interacts with biological targets via:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-chloro-3-pyridinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide with structurally related acetamide-indole derivatives, emphasizing substituent variations, molecular properties, and synthetic routes:

Key Structural and Functional Insights:

Substituent Effects: Chlorine atoms (e.g., in the pyridine or indole rings) improve metabolic stability and lipophilicity but may increase toxicity . Propargyl groups (e.g., in ) enable bioorthogonal reactions for targeted drug delivery .

Synthetic Routes: The target compound’s synthesis likely involves coupling 5-methoxyindole acetic acid with 2-chloro-3-aminopyridine, similar to methods in . Automated HPLC purification (as in ) is critical for isolating polar derivatives like sulfonamides.

Biological Implications :

Preparation Methods

Synthesis of 5-Methoxy-1H-indole

The indole nucleus serves as the foundational structure. 5-Methoxy-1H-indole is synthesized via:

-

Vilsmeier-Haack Cyclization : Reacting N-(pyridin-2-yl)acetamide with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 90°C for 15 hours, followed by ice-water quenching and recrystallization (56% yield, m.p. 151–154°C) .

-

Functionalization : Methoxy introduction at position 5 is achieved using methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) .

Alkylation at the Indole 1-Position

To introduce the acetamide side chain, the indole nitrogen is alkylated:

-

Sodium Hydride-Mediated Alkylation :

Preparation of 2-Chloro-3-pyridinylacetamide

The pyridine segment is synthesized independently:

-

Chlorination : Direct bromination or chlorination of 3-aminopyridine using N-bromosuccinimide (NBS) or Cl₂ gas in acetic acid.

-

Acetamide Formation :

Coupling of Indole and Pyridine Segments

The final step involves linking the two moieties:

-

Nucleophilic Substitution :

-

Alternative Condensation :

Purification and Characterization

-

Purification :

-

Analytical Data :

Optimization and Challenges

-

Side Reactions : Over-alkylation at indole positions 2 and 3 is mitigated by controlling reaction temperature (<60°C) .

-

Solvent Choice : DMSO enhances reaction rates but requires rigorous drying to prevent hydrolysis .

-

Yield Improvement : Catalytic KI in alkylation steps increases efficiency (85% yield) .

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| NaH/DMSO Alkylation | RT, 12 h | 65 | 98 |

| CDI-Mediated Coupling | THF, 3 h | 75 | 99 |

| Piperidine Condensation | Ethanol, reflux | 70 | 97 |

Industrial Scalability Considerations

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare N-(2-chloro-3-pyridinyl)-2-(5-methoxy-1H-indol-1-yl)acetamide, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via condensation reactions between substituted indole and pyridine derivatives. For example, chloro-substituted pyridine intermediates can react with 5-methoxyindole acetamide precursors under alkaline or acidic conditions. Optimization strategies include:

- Adjusting reaction temperature (e.g., reflux vs. room temperature).

- Using catalysts like triethylamine to enhance nucleophilic substitution .

- Purification via column chromatography or recrystallization to improve purity .

- Yield Challenges : Low yields (e.g., 6–17% in related indole derivatives) often arise from steric hindrance or competing side reactions. Kinetic studies and solvent screening (e.g., DMF vs. THF) can mitigate these issues .

Q. How do spectroscopic techniques (e.g., NMR, HRMS) confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H-NMR : Methoxy groups (~δ 3.8–4.0 ppm) and indole NH protons (~δ 10–12 ppm) are key markers. Pyridine ring protons appear as distinct downfield signals (δ 7.5–8.5 ppm) .

- ¹³C-NMR : Carbonyl groups (C=O, ~δ 165–170 ppm) and aromatic carbons confirm substitution patterns .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced anticancer activity?

- Critical Substituents :

- Chloro on Pyridine : Enhances binding to Bcl-2/Mcl-1 proteins by increasing hydrophobicity .

- Methoxy on Indole : Improves metabolic stability and membrane permeability .

- SAR Strategies :

- Replace chloro with fluorophenyl groups to modulate electron-withdrawing effects.

- Introduce nitro or methyl groups to test steric tolerance in target binding pockets .

Q. How can researchers resolve contradictions in biological activity data across analogs with similar structures?

- Case Study : Analogs with 4-chlorobenzoyl vs. 4-nitrophenyl substituents show divergent IC₅₀ values against cancer cell lines. Resolution methods include:

- Computational Docking : Compare binding affinities to Bcl-2/Mcl-1 using AutoDock Vina .

- Pharmacokinetic Profiling : Assess metabolic stability (CYP450 assays) and plasma protein binding to explain in vivo discrepancies .

Q. What experimental design considerations are critical for evaluating the compound’s mechanism of action in apoptosis pathways?

- Assay Design :

- Mitochondrial Membrane Potential : Use JC-1 dye to detect early apoptosis via flow cytometry.

- Western Blotting : Quantify Bcl-2/Bax ratio and caspase-3 activation in treated vs. control cells .

- Controls : Include positive controls (e.g., ABT-199 for Bcl-2 inhibition) and isogenic cell lines with Mcl-1 overexpression to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.